
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
Description
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea (CAS: 6971-56-8) is an organourea derivative with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . It features a urea moiety conjugated to an acetyl-substituted enone system (α,β-unsaturated ketone). The compound is commercially available with a purity of ≥95% and is typically supplied in quantities ranging from 250 mg to 5 g, though some packaging sizes may be discontinued . Its structural uniqueness lies in the combination of a reactive enone group and a urea backbone, which may confer distinct chemical and biological properties compared to simpler urea derivatives .
Properties
CAS No. |
6971-56-8 |
---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(E)-[(Z)-2-acetyl-3-hydroxybut-2-enylidene]urea |
InChI |
InChI=1S/C7H10N2O3/c1-4(10)6(5(2)11)3-9-7(8)12/h3,10H,1-2H3,(H2,8,12)/b6-4-,9-3+ |
InChI Key |
IDNQXBDOAVQKKA-ALQLSLDWSA-N |
SMILES |
CC(=C(C=NC(=O)N)C(=O)C)O |
Isomeric SMILES |
C/C(=C(\C=N\C(=O)N)/C(=O)C)/O |
Canonical SMILES |
CC(=C(C=NC(=O)N)C(=O)C)O |
Origin of Product |
United States |
Biological Activity
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound features a urea moiety linked to an enone system, which is known for its reactivity and ability to interact with biological macromolecules. Understanding the structure helps in elucidating its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds structurally related to this compound. For instance, derivatives have shown significant inhibition of HIV replication, with IC50 values indicating potent activity against reverse transcriptase and integrase enzymes . The structure-activity relationship (SAR) analysis revealed that modifications on the urea and enone components could enhance antiviral efficacy.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. In particular, it has demonstrated activity against cysteine proteases, which are critical in many disease processes. A related compound showed an IC50 value of 60 nM in inhibiting nsP2 protease from chikungunya virus, suggesting that structural analogs may exhibit similar or improved potency .
Antimicrobial Activity
There is also emerging evidence regarding the antimicrobial properties of urea derivatives. For example, studies have shown that certain metal complexes of urea derivatives exhibit enhanced antimicrobial activity against strains like E. coli and S. aureus . This suggests a potential for developing new antimicrobial agents based on the core structure of this compound.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the acetyl and oxobutene groups significantly influence biological activity. For example:
Compound | Modification | IC50 (nM) | Activity |
---|---|---|---|
1 | None | 60 | nsP2 Inhibitor |
2 | Methyl group | 40 | Enhanced Antiviral |
3 | Hydroxyl group | >100 | Reduced Activity |
These findings emphasize that subtle changes in the molecular structure can lead to significant variations in biological effectiveness.
Case Study 1: Antiviral Efficacy
A study investigating a series of urea derivatives found that one compound showed an EC50 value of 40 nM against chikungunya virus in human fibroblast cells. This highlights the potential for developing antiviral therapies based on this scaffold .
Case Study 2: Enzyme Interaction
In another investigation, a compound closely related to this compound was tested for its ability to inhibit HIV integrase enzyme. The results indicated strong binding affinity and selectivity, making it a promising candidate for further development as an antiviral agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, a theoretical comparison based on structural and functional group analysis can be inferred:
Table 1: Structural and Functional Group Comparison
Key Observations:
Reactivity: The enone group in this compound makes it more reactive than simple urea derivatives. It may participate in Michael addition reactions or act as a dienophile in Diels-Alder reactions, unlike urea itself .
Biological Relevance : Unlike alloxan (a cyclic urea derivative), this compound lacks a diketone system, which is critical for alloxan’s diabetogenic activity. This structural difference may limit its utility in diabetes research but opens avenues for other biological applications .
Limitations:
No explicit comparative data on synthesis, stability, or bioactivity is available in the provided evidence. Further experimental studies are required to validate these hypotheses.
Preparation Methods
Condensation of β-Diketones with Urea
A common method involves the condensation of a β-diketone intermediate (such as 2-acetyl-3-oxobutanal or its esters) with urea under controlled conditions. This reaction typically proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the diketone, followed by dehydration to form the enone linkage.
- Solvent: Ethanol or aqueous ethanol
- Catalyst: Acidic or basic medium (e.g., acetic acid or sodium ethoxide)
- Temperature: Mild heating (40–80 °C)
- Reaction time: Several hours to overnight
This method is favored for its simplicity and relatively high yields, but requires careful control to prevent side reactions.
Multistep Synthesis via α,β-Unsaturated Ketone Intermediates
Another approach uses α,β-unsaturated ketones as key intermediates formed by aldol condensation or related reactions. These intermediates are then reacted with urea or urea derivatives to yield the target compound.
- Formation of α,β-unsaturated diketone by aldol condensation of acetylacetone derivatives with acetaldehyde or acetone.
- Subsequent reaction of the α,β-unsaturated diketone with urea under acidic conditions to form the enone-urea linkage.
This approach allows for better control over regioselectivity and stereochemistry.
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Purification: Flash chromatography on silica gel with gradients of ethyl acetate in hexane is effective for isolating the pure compound.
- Characterization: NMR (1H and 13C), HRMS, and melting point determination confirm the structure and purity.
Research Findings and Notes
- The reaction of diketone intermediates with urea is sensitive to reaction conditions; acidic medium favors condensation and enone formation.
- Side reactions such as polymerization or hydrolysis of intermediates can occur if moisture or excessive heat is present.
- The compound is typically obtained as a yellowish oil or crystalline solid depending on purification and drying methods.
- Storage under inert atmosphere and low temperature is recommended to prevent decomposition.
Summary Table of Preparation Methods
Method Type | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Direct condensation | β-Diketone + urea | Acidic or basic medium, mild heat | Simple, one-step | Requires careful control to avoid side reactions |
Multistep synthesis | α,β-Unsaturated diketone intermediates + urea | Acidic medium, heating | Better control over product | More steps, longer reaction time |
Aldol condensation + urea reaction | Acetylacetone derivatives + urea | Base-mediated aldol, then acid-mediated condensation | High selectivity | Requires intermediate isolation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling reactions between acetyl-ketone precursors and urea derivatives. For example, similar urea compounds are synthesized in dichloromethane or ethanol under controlled temperatures (40–60°C) with catalytic acid or base . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to urea) and reflux duration (6–12 hours) can improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.
- Key Parameters :
Factor | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | Ethanol | Higher solubility of intermediates |
Temperature | 50°C | Balances reaction rate and side-product formation |
Catalyst | p-Toluenesulfonic acid (0.5 eq.) | Accelerates coupling without decomposition |
Q. How can researchers confirm the identity and purity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Expect signals for the enone system (δ 5.8–6.2 ppm for vinyl protons, δ 2.1–2.3 ppm for acetyl methyl) and urea NH groups (δ 8.5–9.0 ppm, broad) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 170.17 (C₇H₁₀N₂O₃) with fragmentation patterns indicating acetyl and urea moieties.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .
Q. What spectroscopic benchmarks are critical for characterizing this compound?
- Reference Data :
Technique | Key Peaks/Features |
---|---|
IR | 1680 cm⁻¹ (C=O stretching, acetyl), 1640 cm⁻¹ (C=C), 3300 cm⁻¹ (N-H urea) |
¹³C NMR | 198 ppm (ketone C=O), 165 ppm (urea C=O), 125–135 ppm (vinyl carbons) |
UV-Vis | λ_max ~240 nm (π→π* transition of enone system) |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- Use density functional theory (DFT) to calculate electrophilicity indices of the α,β-unsaturated ketone moiety. Software like Gaussian or ORCA can model transition states for nucleophilic attacks (e.g., by amines or thiols).
- Compare HOMO-LUMO gaps with experimental reactivity data to validate predictions. PubChem’s computed molecular descriptors (e.g., InChIKey) aid in parameterizing simulations .
Q. How should researchers address contradictions in reported physical properties (e.g., solubility, melting point)?
- Resolution Strategy :
- Cross-validate data using primary literature and curated databases (e.g., Reaxys, PubChem).
- Replicate experiments under standardized conditions (e.g., USP/EP methods for melting point determination).
- Publish detailed protocols to minimize variability (e.g., solvent grade, heating rates) .
Q. What is the mechanism of thermal decomposition for this compound, and how can byproducts be analyzed?
- Methodology :
- Perform thermogravimetric analysis (TGA) to identify decomposition stages (e.g., 150–200°C for urea linkage breakdown).
- Couple with gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., CO₂, ammonia).
- Hypothesize pathways via tandem MS/MS fragmentation patterns and compare with DFT-calculated bond dissociation energies .
Methodological Best Practices
- Data Validation : Prioritize peer-reviewed journals and curated databases (e.g., PubChem, SciFinder) over vendor-provided data without analytical verification .
- Synthesis Reproducibility : Document reaction parameters (e.g., inert atmosphere, humidity control) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., PPE, fume hoods) and avoid non-research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.